molecular formula C8H10O2 B1426708 1,2-Dimethoxybenzene-4,5-D2 CAS No. 203645-56-1

1,2-Dimethoxybenzene-4,5-D2

Cat. No.: B1426708
CAS No.: 203645-56-1
M. Wt: 140.18 g/mol
InChI Key: ABDKAPXRBAPSQN-NMQOAUCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dimethoxybenzene-4,5-D2 is a useful research compound. Its molecular formula is C8H10O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

1,2-Dimethoxybenzene-4,5-D2 is a derivative of benzene, which is a fundamental component in a wide range of chemical compounds. The primary targets of this compound are likely to be similar to those of benzene and its derivatives .

Mode of Action

The mode of action of this compound is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Methylglyoxal was assayed by derivatization with 1,2-diamino-4,5-dimethoxybenzene and high-performance liquid chromatography (HPLC) of the resulting quinoxaline .

Pharmacokinetics

It’s known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs . Deuterated compounds often exhibit altered absorption, distribution, metabolism, and excretion (ADME) properties, which can impact bioavailability .

Result of Action

It’s known that benzene and its derivatives can have various biological effects, depending on their specific structures and the context of their use .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by storage conditions . Additionally, the compound’s action and efficacy could be influenced by factors such as pH, temperature, and the presence of other substances in the environment .

Properties

IUPAC Name

1,2-dideuterio-4,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,1-2H3/i3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDKAPXRBAPSQN-NMQOAUCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C=C(C(=C1)OC)OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dimethoxybenzene-4,5-D2
Reactant of Route 2
1,2-Dimethoxybenzene-4,5-D2
Reactant of Route 3
1,2-Dimethoxybenzene-4,5-D2
Reactant of Route 4
1,2-Dimethoxybenzene-4,5-D2
Reactant of Route 5
1,2-Dimethoxybenzene-4,5-D2
Reactant of Route 6
1,2-Dimethoxybenzene-4,5-D2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.